Rubidium
Overview
Description
Rubidium is a chemical element with the symbol “Rb” and atomic number 37. It is a soft, silvery-white metallic element belonging to the alkali metal group. This compound is highly reactive, similar to other alkali metals like potassium and cesium. It was discovered in 1861 by German scientists Robert Bunsen and Gustav Kirchhoff through spectroscopic analysis .
Mechanism of Action
Target of Action
Rubidium (Rb) is an alkali metal that is very similar to potassium (K) in its biochemical behavior . Its primary targets are the sodium-potassium (Na+/K+) ion exchange pumps present in cell membranes . These pumps play a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for numerous cellular processes.
Mode of Action
This compound acts analogously to potassium ions (K+). It is rapidly extracted by the myocardium proportional to the blood flow . This compound participates in the sodium-potassium (Na+/K+) ion exchange pumps that are present in cell membranes . This interaction results in changes in the electrochemical gradient across the cell membrane.
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the sodium-potassium pump. This pump plays a critical role in maintaining the cell’s resting potential, enabling signal transduction in neurons, and providing the driving force for several secondary active transport processes . Any alteration in this pathway can have significant downstream effects on cellular function.
Pharmacokinetics
It is known that this compound is a very soft, silvery-white metal that reacts violently with water and ignites spontaneously in air . These properties could potentially impact its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in the sodium-potassium pump. By participating in this pump, this compound can influence the electrochemical gradient across the cell membrane, affecting various cellular processes . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, a study on plants showed that the bioaccumulation of this compound resulted in statistically significant variations in the concentrations of several elements in the roots and leaves of the plants . Furthermore, marked changes in anthocyanins in dandelion resulted from its growth in this compound-contaminated soil . These findings suggest that the environment can significantly impact the action of this compound.
Biochemical Analysis
Biochemical Properties
Rubidium ions (Rb+) can replace potassium ions (K+) in certain biochemical reactions due to their similar properties. This substitution can affect the activity of enzymes and proteins that normally interact with potassium. For example, this compound can interact with the sodium-potassium pump (Na+/K±ATPase), an enzyme that is crucial for maintaining the electrochemical gradient across cell membranes. The interaction of this compound with this enzyme can alter its activity and affect cellular ion balance .
This compound also interacts with other biomolecules, such as ion channels and transporters, due to its similarity to potassium. These interactions can influence the transport of ions across cell membranes and affect cellular homeostasis. Although this compound does not have a specific biological role, its ability to mimic potassium makes it a useful tool in biochemical research .
Cellular Effects
This compound can influence various cellular processes by substituting for potassium. In neurons, this compound can affect cell signaling pathways by altering the activity of potassium channels. This can impact neurotransmitter release and neuronal excitability. In muscle cells, this compound can influence muscle contraction by affecting the activity of potassium-dependent enzymes and ion channels .
This compound can also affect gene expression and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in ion transport and cellular homeostasis. Additionally, this compound can influence metabolic pathways by affecting the activity of enzymes that require potassium as a cofactor .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to biomolecules that normally interact with potassium. This includes enzymes, ion channels, and transporters. This compound can inhibit or activate these biomolecules by mimicking the binding interactions of potassium. For example, this compound can inhibit the activity of the sodium-potassium pump by competing with potassium for binding sites on the enzyme .
This compound can also affect gene expression by influencing the activity of transcription factors and other regulatory proteins. This can lead to changes in the expression of genes involved in ion transport, cellular metabolism, and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable and does not degrade quickly, allowing it to exert its effects over extended periods. Long-term exposure to this compound can lead to changes in cellular function, such as altered ion transport and gene expression .
Studies have shown that this compound can accumulate in cells and tissues over time, leading to sustained effects on cellular processes. This accumulation can also result in long-term changes in cellular homeostasis and metabolism .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound can mimic the effects of potassium and influence cellular processes without causing significant toxicity. At high doses, this compound can have toxic effects, such as renal and hepatic toxicity. Studies have shown that high doses of this compound can lead to elevated levels of biomarkers for kidney and liver damage, such as N-acetyl-β-D-glucosaminidase and alanine aminotransferase .
Threshold effects have also been observed, where this compound exerts its effects only above certain concentrations. These threshold effects can vary depending on the specific cellular processes and biomolecules involved .
Metabolic Pathways
This compound is involved in various metabolic pathways by substituting for potassium. This includes pathways related to ion transport, cellular homeostasis, and metabolism. This compound can interact with enzymes and cofactors that normally require potassium, affecting their activity and the overall metabolic flux .
This compound can also influence metabolite levels by altering the activity of enzymes involved in metabolic pathways. This can lead to changes in the concentrations of key metabolites and affect cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues similarly to potassium. It can enter cells through potassium channels and transporters, and it can be distributed throughout the body without specific affinity to any particular organ or tissue. The highest levels of this compound are found in the liver and muscle, while the lowest levels are found in the skeletal system .
This compound can also interact with binding proteins and transporters that normally interact with potassium, affecting its localization and accumulation within cells and tissues .
Subcellular Localization
This compound can localize to various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its subcellular localization can affect its activity and function. For example, this compound can influence mitochondrial function by affecting the activity of potassium-dependent enzymes involved in energy production .
This compound can also be targeted to specific compartments or organelles through post-translational modifications and targeting signals. These modifications can direct this compound to specific locations within the cell, where it can exert its effects on cellular processes .
Preparation Methods
Rubidium is typically extracted from minerals such as lepidolite, pollucite, and carnallite. The extraction methods include complex salt precipitation, solvent extraction, and ion exchange processes. For instance, the ammonium phosphomolybdate complex salt precipitation process is used to extract this compound from brine . Industrially, this compound is produced by reducing this compound chloride or this compound carbonate with calcium or sodium, followed by fractional distillation .
Chemical Reactions Analysis
Rubidium undergoes various chemical reactions, including:
Oxidation: This compound reacts with oxygen to form this compound superoxide (RbO₂) when heated.
Reaction with Halogens: This compound reacts vigorously with halogens to form this compound halides, such as this compound fluoride (RbF), this compound chloride (RbCl), this compound bromide (RbBr), and this compound iodide (RbI)
Reaction with Water: This compound reacts violently with water to form this compound hydroxide (RbOH) and hydrogen gas (H₂).
Reaction with Hydrogen: This compound forms this compound hydride (RbH) when it reacts with hydrogen.
Scientific Research Applications
Rubidium has several applications in scientific research:
Biology and Medicine: This compound isotopes, such as this compound-82, are used in positron emission tomography (PET) imaging to evaluate myocardial perfusion in patients with coronary artery disease This compound is also studied for its potential in replacing potassium in biological systems.
Industry: This compound is used in the manufacturing of special types of glass, vacuum tubes, and as a component in photocells It is also used in space exploration as a propellant in ion engines.
Comparison with Similar Compounds
Rubidium is similar to other alkali metals such as potassium (K) and cesium (Cs). it is unique in its higher density compared to potassium and its specific applications in medical imaging and space technology . While potassium is more abundant and widely used in biological systems, this compound’s unique properties make it valuable in specialized applications .
Similar Compounds
- Potassium (K)
- Cesium (Cs)
- Sodium (Na)
- Lithium (Li)
Properties
IUPAC Name |
rubidium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Rb | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLNJRXAVVLDKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Rb] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Rb | |
Record name | RUBIDIUM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1439 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064686 | |
Record name | Rubidium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.468 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Rubidium appears as a soft silvery metal. Shipped in very limited quantities sealed in a copper tube and over packed in a wooden box. Used in electronics., A soft and silver-like metal; Tarnishes in air; Reacts violently with water; [CAMEO] | |
Record name | RUBIDIUM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1439 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Rubidium | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2041 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7440-17-7, 15438-27-4, 22438-27-3 | |
Record name | RUBIDIUM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1439 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Rubidium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7440-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rubidium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rubidium, isotope of mass 106 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015438274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rubidium, isotope of mass 103 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022438273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rubidium | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11346 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rubidium | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Rubidium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rubidium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.296 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RUBIDIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLT4718TJW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is spin noise spectroscopy and how is it used to study rubidium?
A1: Spin noise spectroscopy is a highly sensitive, non-invasive technique used to study atomic spin fluctuations. Researchers use a far-detuned probe laser beam to measure these fluctuations in this compound atomic vapor cells. This method allows for the determination of key atomic properties like the transverse relaxation time of this compound atoms. []
Q2: How does the probe beam’s intensity and frequency affect this compound spin noise spectra?
A2: The integrated power of this compound's spin noise spectra scales with the square of the probe beam’s intensity (I²). Additionally, when the probe beam’s frequency detuning (Δ) is larger than half the transmission spectrum's full width at half maximum, the integrated power of the spectra scales inversely with the detuning (Δ⁻¹). []
Q3: What role do buffer gases play in this compound spin noise spectroscopy?
A3: Buffer gases like neon and helium are often used in this compound vapor cells. Collisions between these buffer gases and this compound atoms can cause a dip in the spin noise spectra at specific frequency detunings (Δ), offering insights into collisional effects. []
Q4: How does temperature impact the spin relaxation time of this compound atoms?
A4: As temperature increases, the transverse relaxation time of this compound atomic spins decreases. This phenomenon is attributed to the increased frequency of collisions between this compound atoms and buffer gas particles at higher temperatures. []
Q5: Can this compound atomic clocks be used for precise measurements in space?
A5: Yes, space-borne this compound atomic clocks are crucial components of navigation satellite systems like BeiDou III. [] These clocks, rigorously designed to minimize noise and environmental influences, achieve remarkable frequency stability. For instance, version 2 of the BeiDou III this compound clock demonstrates a one-day stability of 3.9 × 10⁻¹⁵. []
Q6: Can this compound be used as a tracer for potassium in biological systems?
A6: Yes, this compound-86 (⁸⁶Rb), with its relatively long half-life of 19.5 days, serves as a useful tracer for potassium in biological studies. Studies in dogs demonstrated that after injection, ⁸⁶Rb distributes to various organs, with concentrations mirroring but exceeding those of potassium. []
Q7: How does the activity of the sodium-potassium ATPase enzyme change with age, and what are the implications for digitalis toxicity?
A7: Studies in dogs and guinea pigs reveal that myocardial sodium-potassium ATPase activity, crucial for maintaining cellular ion balance, is significantly higher in younger animals compared to adults. This age-dependent difference in enzyme activity may contribute to the increased tolerance of young animals to digitalis glycosides. []
Q8: How does this compound bromoacetate behave thermally?
A9: Thermal analysis and X-ray absorption spectroscopy studies reveal that a solvate compound of this compound bromoacetate and bromoacetic acid (1:1) decomposes upon heating. Initially, it breaks down into its constituent compounds. Then, bromoacetic acid evaporates, while this compound bromoacetate further decomposes into this compound bromide and partially forms polyglycolide. []
Q9: Can this compound be incorporated into perovskite structures for optoelectronic applications?
A10: Yes, this compound can be incorporated into perovskite structures, particularly Sn-rich perovskites, to improve their crystallinity and film quality for enhanced optoelectronic applications. Theoretical calculations suggest that this compound incorporation lowers the surface energy of specific crystal planes, leading to preferential growth and improved film properties. []
Q10: How does this compound affect the formation of a specific double molybdate with silver?
A11: In the Ag₂MoO₄–Cs₂MoO₄ system, the presence of this compound leads to the formation of a new double molybdate, CsAg₃(MoO₄)₂. This compound exhibits a unique crystal structure where this compound ions occupy specific sites within the framework, influencing the arrangement of silver, molybdenum, and oxygen atoms. []
Q11: How is this compound extracted from industrial byproducts?
A12: this compound can be extracted from industrial byproducts like those from borax production. Samples from the Eti Mine Kirka Boron Management facility showed significant this compound content. Melting the byproduct with a calcium chloride-calcium carbonate mixture effectively transferred this compound into solution, enabling further purification and recovery. []
Q12: Can this compound and cesium be selectively recovered from brines?
A13: Yes, solvent extraction techniques offer a viable method for selectively recovering this compound and cesium from various brines, including those from salt lakes, underground water, and oil/gas fields. Several extraction agents, including phenols and crown ethers, have been investigated for this purpose. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.